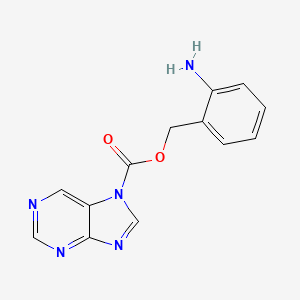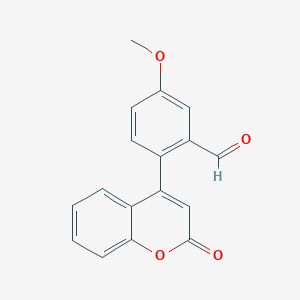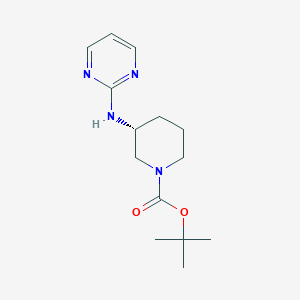
3-(3,4-Dichlorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona es un compuesto químico que pertenece a la clase de derivados de indazol. Este compuesto se caracteriza por la presencia de un grupo diclorofenilo unido a un sistema cíclico de indazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona normalmente implica la reacción de 3,4-diclorofenilhidrazina con ciclohexanona en condiciones ácidas. La reacción procede a través de la formación de un intermedio de hidrazona, que posteriormente se cicla para formar el anillo de indazol. Las condiciones de reacción a menudo incluyen el uso de un ácido fuerte como ácido clorhídrico o ácido sulfúrico para facilitar el proceso de ciclización.
Métodos de producción industrial
A escala industrial, la producción de 3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH, son cruciales para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes o derivados hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de indazol reducidos.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución con nucleófilos, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de derivados de indazol hidroxilados.
Reducción: Formación de derivados de indazol reducidos.
Sustitución: Formación de derivados de indazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, mostrando así propiedades anticancerígenas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3,4-Diclorofenil isocianato: Se utiliza como intermedio químico y en síntesis orgánica.
3,4-Diclorofenol: Un derivado clorado del fenol con diversas aplicaciones industriales.
3-(3,4-Diclorofenil)-1,1-dimetilurea (DCMU): Un algicida y herbicida que inhibe la fotosíntesis.
Singularidad
3-(3,4-Diclorofenil)-6,7-dihidro-1H-indazol-4(5H)-ona es único debido a su sistema de anillo de indazol, que imparte propiedades químicas y biológicas distintas. A diferencia de otros compuestos similares, ha demostrado potencial en una amplia gama de aplicaciones de investigación científica, lo que lo convierte en un compuesto versátil y valioso en varios campos.
Propiedades
Fórmula molecular |
C13H10Cl2N2O |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-4-7(6-9(8)15)13-12-10(16-17-13)2-1-3-11(12)18/h4-6H,1-3H2,(H,16,17) |
Clave InChI |
QZRQRBIPNKGYCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)
![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)


![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)





